molecular formula C15H21N5O3 B5881132 3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione

3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B5881132
M. Wt: 319.36 g/mol
InChI Key: XUCDCVIAIYXFAS-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione is a synthetic compound belonging to the xanthine family Xanthines are known for their diverse biological activities, including their use as stimulants and bronchodilators

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with 1-bromo-3-methylbut-2-ene in the presence of a base such as DIEA (diisopropylethylamine) in DMF (dimethylformamide) . This reaction yields the desired compound through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism . By inhibiting DPP-IV, the compound can enhance insulin secretion and improve glucose homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Similar to sitagliptin, it also inhibits DPP-IV and is used for managing blood sugar levels.

    Saxagliptin: Another DPP-IV inhibitor with a similar mechanism of action.

Uniqueness

3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-IV inhibitors .

Properties

IUPAC Name

3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h4H,5-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCDCVIAIYXFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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